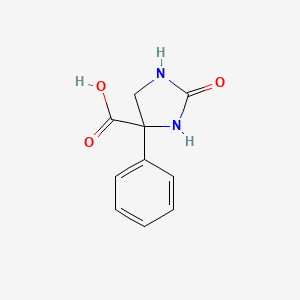
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive molecule that has been extensively studied for its ability to promote dental health and prevent tooth decay.
Scientific Research Applications
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Research by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of various oxamide derivatives, including N-cyclopentyl-N'-(3-methoxyphenyl)oxamide. These compounds are characterized by their intramolecular three-center hydrogen bonding, with the structures established through NMR spectroscopy and X-ray diffraction. The study provides insights into the molecular conformations and bonding interactions of these compounds (Martínez-Martínez et al., 1998).
Bimetallic Complexes with Oxamide Ligands
Li et al. (2012) synthesized bimetallic complexes using asymmetrical N,N'-bis(substituted)oxamide ligands. These complexes, characterized by X-ray single-crystal diffraction, show potential for in vitro cytotoxic activities and interactions with DNA and proteins. This research highlights the applicability of oxamide derivatives in developing metal-based therapeutic agents (Li et al., 2012).
Synthesis and Characterization for Corrosion Inhibition
A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives, including those related to N-cyclopentyl-N'-(3-methoxyphenyl)oxamide, for their corrosion inhibition properties on copper. This research used various chemical and electrochemical methods to analyze the effectiveness of these compounds, demonstrating their potential as corrosion inhibitors (Abu-Rayyan et al., 2022).
DNA-Binding and Cytotoxic Activities
Research by Cui et al. (2011) and Zheng et al. (2015) focused on the synthesis of dicopper(II) complexes with N,N'-bis(substituted)oxamide ligands. These studies examined the DNA-binding properties and cytotoxic activities of the compounds, indicating their potential in cancer therapy. The findings provide valuable insights into the interaction of these complexes with biological macromolecules and their anticancer activities (Cui et al., 2011); (Zheng et al., 2015).
properties
IUPAC Name |
N-cyclopentyl-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFSZBOAAREUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)
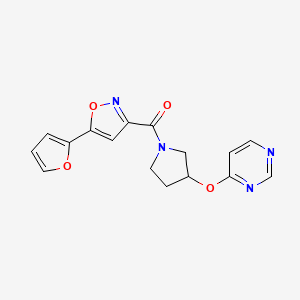
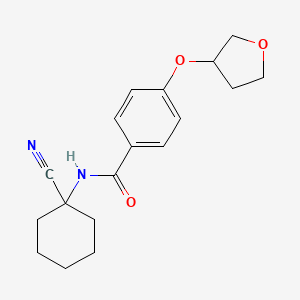
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)
![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)
![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)


![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2403066.png)
![2-[(5-Dodecylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanol](/img/structure/B2403067.png)
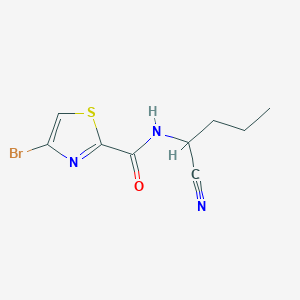
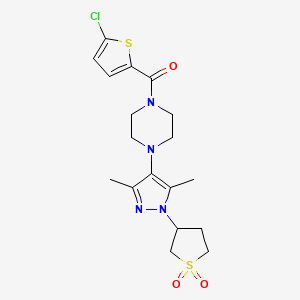
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)
